3-Bromo-7-fluoro-1H-indazole is a heterocyclic compound with significant relevance in medicinal chemistry and material science. This compound is characterized by the presence of bromine and fluorine substituents on the indazole ring, which can influence its reactivity and biological activity. The unique structural features of 3-Bromo-7-fluoro-1H-indazole make it a valuable building block in the synthesis of various pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its synthesis involves specific organic reactions that are optimized for yield and purity.
3-Bromo-7-fluoro-1H-indazole belongs to the class of indazole derivatives, which are known for their diverse pharmacological properties. Indazoles are recognized for their ability to interact with various biological targets, making them important in drug discovery.
The synthesis of 3-Bromo-7-fluoro-1H-indazole typically involves several key steps:
The synthesis often requires careful selection of solvents and reagents to achieve high purity and yield. Common reagents include organolithium compounds for bromination and various fluorinating agents.
The molecular structure of 3-Bromo-7-fluoro-1H-indazole can be represented as follows:
This structure features a five-membered indazole ring with a bromine atom at position 3 and a fluorine atom at position 7.
The molecular weight of 3-Bromo-7-fluoro-1H-indazole is approximately 217.05 g/mol. The presence of halogens significantly affects the electronic properties and reactivity of the compound.
3-Bromo-7-fluoro-1H-indazole can undergo several types of chemical reactions:
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, while oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be employed for redox reactions.
The mechanism of action for 3-Bromo-7-fluoro-1H-indazole involves its interaction with specific biological targets:
Research indicates that indazoles can exhibit a range of biological effects, including anticancer, anti-inflammatory, and antibacterial activities due to their ability to inhibit specific kinases or interact with DNA .
3-Bromo-7-fluoro-1H-indazole is typically a solid at room temperature, exhibiting stability under appropriate storage conditions (e.g., dark environments at low temperatures).
Key chemical properties include:
Relevant data on stability indicates that environmental factors such as light exposure and temperature significantly affect its shelf life and reactivity .
3-Bromo-7-fluoro-1H-indazole finds applications across multiple scientific domains:
The unique characteristics of 3-Bromo-7-fluoro-1H-indazole make it a compound of interest for ongoing research aimed at discovering new therapeutic agents and materials with advanced functionalities.
Indazole derivatives constitute a pharmaceutically significant class of nitrogen-containing heterocyclic compounds characterized by a fused benzene and pyrazole ring. The strategic incorporation of halogen atoms (particularly bromine and fluorine) at specific positions of the indazole scaffold profoundly influences their bioactivity and physicochemical behavior. Bromine serves as an excellent synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck reactions), enabling efficient structural diversification. Meanwhile, fluorine substitution enhances metabolic stability, membrane permeability, and target binding affinity through steric and electronic effects. The synergistic combination of these halogens at adjacent positions (C3 and C7) creates unique electronic environments that modulate the compound's dipole moment, acidity (N-H pKa), and π-stacking capabilities—critical factors for interactions with biological targets [4] [9].
3-Bromo-7-fluoro-1H-indazole (CAS: 1257853-72-7) emerged in the early 2010s as synthetic methodologies for regioselective halogenation of indazoles advanced. Its development was driven by pharmaceutical research seeking novel kinase inhibitors and antimicrobial agents. The compound’s first commercial availability was reported around 2016, with suppliers like TRC and ApolloScientific offering milligram-to-gram quantities. Its structural uniqueness lies in the juxtaposition of bromine (a large, polarizable halogen) and fluorine (a small, highly electronegative atom) on the electron-deficient indazole core. This arrangement facilitates selective downstream derivatization at C3 while retaining the C7-fluorine as a bioisostere for hydroxyl or proton functionalities. The compound’s utility was further validated when researchers identified its role in synthesizing dual heterocyclic compounds with potent antimicrobial activity, positioning it as a versatile intermediate in drug discovery pipelines [1] [4] .
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8